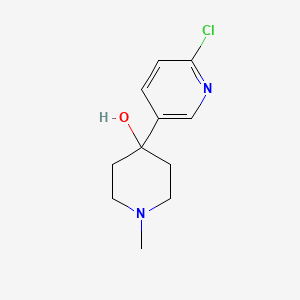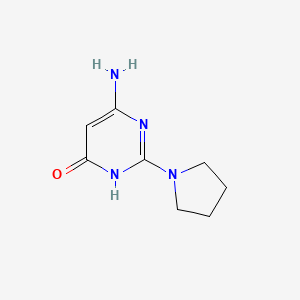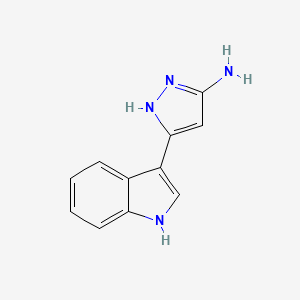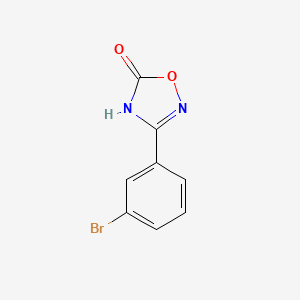
4-(6-Chloropyridin-3-yl)-1-methylpiperidin-4-ol
説明
The description of a compound usually includes its IUPAC name, molecular formula, molecular weight, and structural formula. The structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from simpler starting materials. This can involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
The molecular structure of a compound is analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, etc. Computational methods like density functional theory (DFT) can also be used to predict the molecular structure.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes studying the reaction mechanism, rate, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
The physical and chemical properties like melting point, boiling point, solubility, acidity or basicity, reactivity, etc., are determined using various experimental techniques.科学的研究の応用
- Optoelectronic Applications
- Application : A compound with a similar structure, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), has been synthesized and studied for its potential in optoelectronic applications .
- Method : The CDA was synthesized by the reflux method. Single crystals were grown by slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method .
- Results : The compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave regime. The second harmonic generation (SHG) efficiency of the CDA was determined using Kurtz and Perry powder technique and was 0.5 times greater than that of the KDP crystal .
- Pharmaceutical Applications
- Nonlinear Optical Applications
- Application : A compound with a similar structure, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), has been synthesized and studied for its potential in nonlinear optical applications .
- Method : The CDA was synthesized by the reflux method. Single crystals were grown by slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method .
- Results : The compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave regime. The second harmonic generation (SHG) efficiency of the CDA was determined using Kurtz and Perry powder technique and was 0.5 times greater than that of the KDP crystal .
Safety And Hazards
The safety and hazards associated with a compound are determined based on its toxicity, flammability, environmental impact, etc. This information is usually available in the material safety data sheet (MSDS) for the compound.
将来の方向性
Future directions could involve finding new applications for the compound, improving its synthesis, studying its properties in more detail, etc.
I hope this general outline helps! If you have any specific questions about these steps, feel free to ask!
特性
IUPAC Name |
4-(6-chloropyridin-3-yl)-1-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-14-6-4-11(15,5-7-14)9-2-3-10(12)13-8-9/h2-3,8,15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEQGPWOWNVVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CN=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropyridin-3-yl)-1-methylpiperidin-4-ol | |
CAS RN |
259522-22-0 | |
| Record name | 4-(6-CHLORO-3-PYRIDINYL)-1-METHYL-4-PIPERIDINOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1450912.png)


![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt](/img/structure/B1450915.png)


![6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450921.png)

![3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1450924.png)
![7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1450926.png)


![7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride](/img/structure/B1450933.png)
![2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1450935.png)